![molecular formula C6H3ClIN3 B13462684 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routesThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to introduce various functional groups.
Common reagents used in these reactions include hydrazine monohydrate, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit a range of biological activities, including kinase inhibition, but differ in their specific targets and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3ClIN3 |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-9-5-3(8)1-10-6(5)11-4/h1-2H,(H,10,11) |
Clé InChI |
HRNCNOHPDJTILY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N=C2N1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


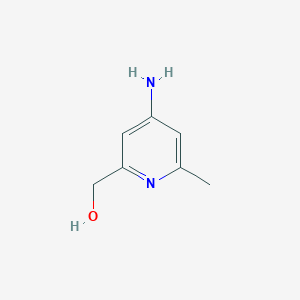
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
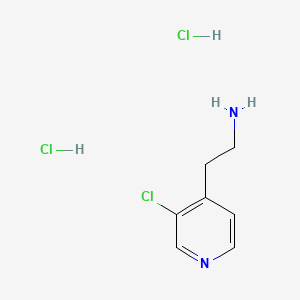
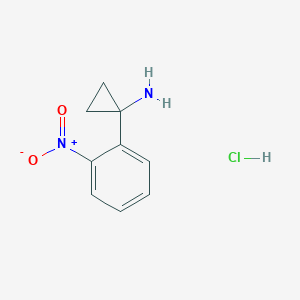
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
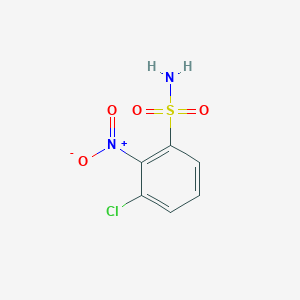
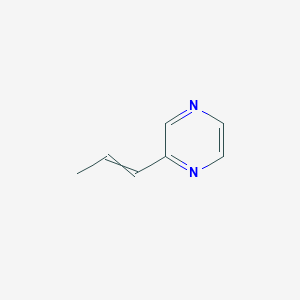
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
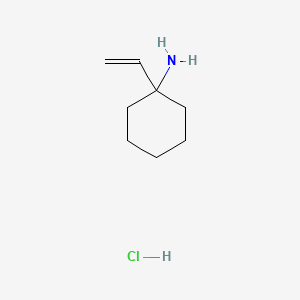
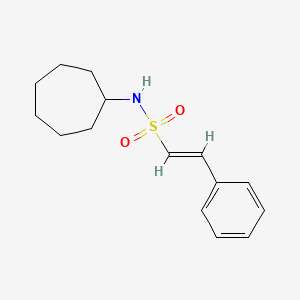
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)



